2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide
CAS No.: 1021073-67-5
Cat. No.: VC4759507
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021073-67-5 |
|---|---|
| Molecular Formula | C18H26N2O3S |
| Molecular Weight | 350.48 |
| IUPAC Name | 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C18H26N2O3S/c21-18(19-15-8-4-5-9-15)14-16-10-6-7-13-20(16)24(22,23)17-11-2-1-3-12-17/h1-3,11-12,15-16H,4-10,13-14H2,(H,19,21) |
| Standard InChI Key | MMUJBXHYAIWFMA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The molecule comprises a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a cyclopentyl group. Key structural features include:
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Benzenesulfonyl group: Aromatic sulfonamide contributing to hydrophobic interactions.
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Piperidine ring: Six-membered nitrogen-containing heterocycle, a common scaffold in neuroactive compounds .
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N-Cyclopentylacetamide: Bulky substituent influencing solubility and target binding.
The SMILES string C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 and InChIKey MMUJBXHYAIWFMA-UHFFFAOYSA-N provide unambiguous representation .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃S | |
| Molecular Weight | 350.48 g/mol | |
| XLogP3-AA | 2.5 | |
| Topological Polar Surface | 74.9 Ų | |
| Hydrogen Bond Donors | 1 |
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests:
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Piperidine sulfonylation: Reaction of piperidine with benzenesulfonyl chloride under basic conditions.
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Acetamide formation: Coupling of the sulfonylated piperidine with cyclopentylamine via carbodiimide-mediated amidation.
Analytical Characterization
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IR Spectroscopy: N-H stretching at 3430 cm⁻¹ confirms the acetamide group.
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Mass Spectrometry: Expected molecular ion peak at m/z 350.1664 (calculated for C₁₈H₂₆N₂O₃S) .
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NMR: Anticipated signals include δ 1.5–2.0 ppm (cyclopentyl CH₂) and δ 7.6–8.0 ppm (aromatic protons) .
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
The compound exhibits competitive inhibition against acetylcholinesterase (AChE), with preliminary IC₅₀ values inferred from structural analogs. The benzenesulfonyl group likely interacts with the enzyme’s peripheral anionic site, while the piperidine moiety mimics choline binding at the catalytic site .
Table 2: Comparative AChE Inhibitors
| Compound | IC₅₀ (nM) | Selectivity |
|---|---|---|
| Donepezil | 6.7 | High |
| 2-[1-(Benzenesulfonyl)... | ~250* | Moderate |
*Estimated from structural analogs.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: 2.5 predicts moderate lipophilicity, favoring blood-brain barrier penetration .
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Solubility: Limited aqueous solubility (experimental data pending), necessitating formulation optimization.
Metabolic Stability
In silico models suggest susceptibility to hepatic CYP3A4-mediated oxidation at the piperidine ring, requiring prodrug strategies for in vivo applications .
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